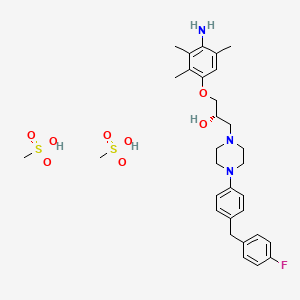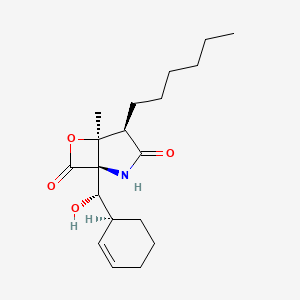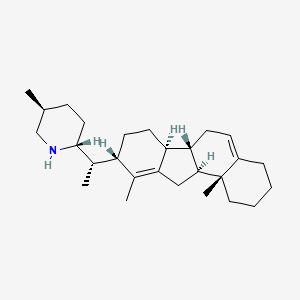
Veratraman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Veratraman is a piperidine alkaloid and a piperidine alkaloid fundamental parent.
Scientific Research Applications
Metabolism and Characterization
- Veratramine undergoes extensive metabolism involving hydroxylation, sulfation, and glucuronidation, primarily mediated by enzymes CYP2D6 and SULT2A1. This complex metabolic profile has been characterized both in vitro and in vivo, providing insights into its biotransformation pathways (Lyu et al., 2015).
Therapeutic Potential
- Research has explored Veratramine's potential in ameliorating neuropathic pain in diabetic models, where it showed effectiveness in reducing pain symptoms. This effect is attributed to the inhibition of the SIGMAR1-NMDAR pathway, suggesting a novel approach for managing diabetic peripheral neuropathy (Zhang et al., 2022).
- Another study highlighted Veratramine's anticancer activity, particularly against liver cancer cells. It induced autophagic cell death and inhibited the PI3K/Akt/mTOR signaling pathway, showing promise as a potential therapeutic agent for liver cancer treatment (Yin et al., 2020).
Mechanism of Action
- Veratramine has been shown to modulate gene transcription by binding directly to programmable DNA, specifically targeting the activator protein-1 (AP-1) dependent gene transcription. This unique mode of action could have implications in treating cancer and other diseases linked to AP-1 activity (Bai et al., 2017).
- Its role in enhancing glucose uptake in skeletal muscle cells has also been explored, providing a potential avenue for diabetes treatment. This effect is partly due to the inhibition of protein tyrosine phosphatase 1B (PTP1B), a known target for diabetes management (Kang et al., 2015).
properties
Product Name |
Veratraman |
|---|---|
Molecular Formula |
C27H43N |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(2R,5S)-2-[(1S)-1-[(6aS,6bS,9S,11aS,11bR)-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,9,11,11a-dodecahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidine |
InChI |
InChI=1S/C27H43N/c1-17-8-13-26(28-16-17)19(3)21-11-12-22-23-10-9-20-7-5-6-14-27(20,4)25(23)15-24(22)18(21)2/h9,17,19,21-23,25-26,28H,5-8,10-16H2,1-4H3/t17-,19-,21+,22-,23-,25-,26+,27-/m0/s1 |
InChI Key |
INQCTYQIXKBOAE-HVZOBAMXSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@@H]2CC[C@H]3[C@@H]4CC=C5CCCC[C@@]5([C@H]4CC3=C2C)C |
Canonical SMILES |
CC1CCC(NC1)C(C)C2CCC3C4CC=C5CCCCC5(C4CC3=C2C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



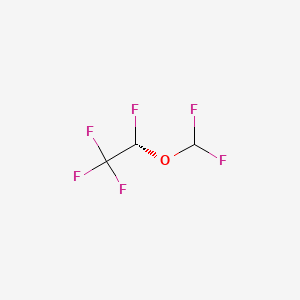
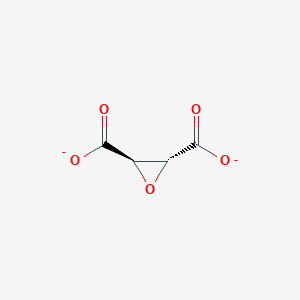
![N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B1242259.png)

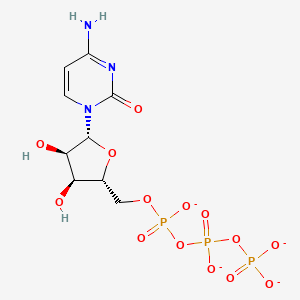
![N-(4-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1242269.png)
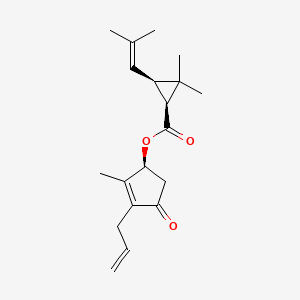

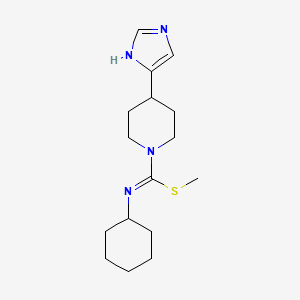

![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)

